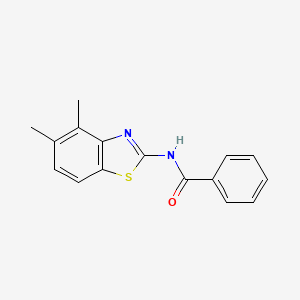

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide” is a compound that belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . It is efficient over a large range of polymers and small molecule derivatives, commercially available, soluble in established processing solvents and generally considered to be air stable .

Synthesis Analysis

The synthesis of similar compounds has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For instance, heating compounds with a two-fold molar excess of acyl or sulfonyl chloride in the presence of triethylamine (TEA) leads to the formation of products substituted both at the nitrogen atom of the imine C=N-H moiety and at the N -1 position of the 4,5-dihydro-1 H -imidazole ring .Molecular Structure Analysis

The molecular structure of “this compound” and its analogues have been studied extensively. For example, one analogue with docking score = −6.771 kcal/mol has shown stronger H-bond with amino acid (Thr184 and Gly97) showing an efficient binding within the binding site of HSP-90 in comparison with the native ligand Onalespib (XJX) a potent inhibitor of Hsp90 .Chemical Reactions Analysis

Benzothiazole derivatives have been found to have diverse chemical reactivity and broad spectrum of biological activity . They have been investigated for their larvicidal and adulticidal activities against Aedes aeaegypti .Orientations Futures

Future research could focus on further understanding the mechanism of action of “N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide” and its analogues, as well as exploring their potential therapeutic applications. Additionally, more studies are needed to fully understand their physical and chemical properties, as well as their safety and hazards .

Mécanisme D'action

Target of Action

N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, and antitumor properties . The primary targets of these compounds are often enzymes or proteins that play crucial roles in the biochemical pathways of the target organisms .

Mode of Action

Benzothiazole derivatives have been reported to inhibit various enzymes, such as dihydroorotase, dna gyrase, and tyrosine kinase . These enzymes are involved in essential biological processes, and their inhibition can disrupt the normal functioning of cells, leading to cell death .

Biochemical Pathways

Benzothiazole derivatives have been found to affect several biochemical pathways. For instance, they can inhibit the synthesis of folic acid, a crucial component for the growth and reproduction of microorganisms . They can also interfere with DNA replication and protein synthesis by inhibiting enzymes like DNA gyrase .

Pharmacokinetics

Its metabolic stability and the presence of metabolic enzymes can influence its metabolism and excretion .

Result of Action

The molecular and cellular effects of N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide are likely to be related to its inhibitory effects on key enzymes. By inhibiting these enzymes, the compound can disrupt essential biological processes, leading to cell death . For instance, benzothiazole derivatives have been found to induce cell cycle arrest and apoptosis in cancer cells .

Action Environment

The action, efficacy, and stability of N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other substances that can interact with the compound, and the specific characteristics of the target cells or organisms .

Propriétés

IUPAC Name |

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS/c1-10-8-9-13-14(11(10)2)17-16(20-13)18-15(19)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHCANPJSZCQYII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2910785.png)

![3-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1,1-dimethylethyl)sulfanyl]-2-butanone](/img/structure/B2910787.png)

![(1S,6R)-2-Azabicyclo[4.2.0]octane;hydrochloride](/img/structure/B2910789.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide](/img/structure/B2910790.png)

![5-[5-(Ethylsulfanyl)-1,3,4-oxadiazol-2-yl]-6-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B2910793.png)

![1,3-Dimethyl-7-(2-methylphenyl)-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2910794.png)

![7-methoxy-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzofuran-2-carboxamide](/img/structure/B2910799.png)

![4-[(2-chloroanilino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2910806.png)

![Tert-butyl 4-oxo-8-azaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B2910808.png)